Cas no 1805469-16-2 (4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid)

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid is a fluorinated pyridine derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a difluoromethyl group and a nitro substituent, enhances reactivity and selectivity, making it a valuable intermediate in the synthesis of biologically active compounds. The carboxylic acid moiety allows for further functionalization, facilitating derivatization for tailored applications. This compound’s stability under standard conditions and compatibility with common synthetic methodologies contribute to its utility in medicinal chemistry and material science. Its unique substitution pattern offers advantages in the design of novel inhibitors, catalysts, and specialty chemicals.
4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid structure
1805469-16-2 structure
Product name:4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid
CAS No:1805469-16-2
MF:C8H6F2N2O4
Molecular Weight:232.141048908234
CID:4897409

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid
    • インチ: 1S/C8H6F2N2O4/c1-3-6(12(15)16)5(7(9)10)4(2-11-3)8(13)14/h2,7H,1H3,(H,13,14)
    • InChIKey: RKTLGTSJWWSZBM-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)O)=CN=C(C)C=1[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • XLogP3: 1.2
  • トポロジー分子極性表面積: 96

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029018074-250mg
4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid
1805469-16-2 95%
250mg
$1,058.40 2022-04-01
Alichem
A029018074-500mg
4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid
1805469-16-2 95%
500mg
$1,802.95 2022-04-01
Alichem
A029018074-1g
4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid
1805469-16-2 95%
1g
$3,126.60 2022-04-01

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid 関連文献

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acidに関する追加情報

Research Briefing on 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic Acid (CAS: 1805469-16-2)

4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid (CAS: 1805469-16-2) is a novel pyridine derivative that has recently gained attention in the field of medicinal chemistry and drug discovery. This compound, characterized by its difluoromethyl and nitro functional groups, exhibits unique chemical properties that make it a promising candidate for pharmaceutical applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of enzyme inhibition and antimicrobial activity.

The synthesis of 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid typically involves multi-step reactions, starting from readily available pyridine precursors. A key step in the synthesis is the introduction of the difluoromethyl group, which is achieved through fluorination reactions using specialized reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. The nitro group is introduced via nitration under controlled conditions to ensure regioselectivity. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for further studies.

Structural characterization of 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid has been performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies confirm the presence of the difluoromethyl and nitro groups at the specified positions on the pyridine ring. The carboxylic acid moiety at the 5-position enhances the compound's solubility in polar solvents, which is advantageous for biological testing. The crystal structure reveals intermolecular hydrogen bonding involving the carboxylic acid group, which may influence its solid-state properties and reactivity.

In terms of biological activity, preliminary studies suggest that 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid exhibits inhibitory effects against certain enzymes, particularly those involved in microbial metabolism. The difluoromethyl group is known to act as a bioisostere for hydroxyl or methyl groups, potentially enhancing binding affinity to target proteins. The nitro group may contribute to the compound's reactivity, enabling covalent interactions with nucleophilic residues in enzyme active sites. These properties make it a candidate for further development as an antimicrobial or antiviral agent.

Recent research has also explored the potential of 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid as a building block for more complex molecules. Its functional groups allow for further derivatization, enabling the synthesis of libraries of compounds for high-throughput screening. For example, the carboxylic acid can be converted to amides or esters, while the nitro group can be reduced to an amine for additional modifications. Such strategies are being employed to optimize the compound's pharmacological properties and reduce potential toxicity.

Despite its promise, challenges remain in the development of 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid as a therapeutic agent. Issues such as metabolic stability, bioavailability, and selectivity need to be addressed through further structural optimization. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these efforts. Additionally, in vivo studies are required to evaluate the compound's efficacy and safety in animal models.

In conclusion, 4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and potential biological activities warrant continued investigation. Future research should focus on expanding its applications, optimizing its properties, and exploring its mechanism of action in greater detail. The compound's CAS number, 1805469-16-2, will likely appear more frequently in the literature as these studies progress.

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